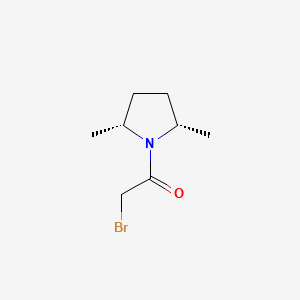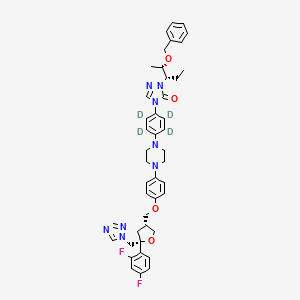
2-Methoxy-6(5H)-phenanthridinone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6(5H)-phenanthridinone-d3 is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone, which is a synthetic compound used in various scientific research applications. The deuterated form is used to study the mechanism of action, biochemical and physiological effects, and future directions of the compound.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6(5H)-phenanthridinone-d3 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer, neurological disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include:
1. Inhibition of Enzymes: The compound has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer, neurological disorders, and inflammatory diseases.
2. Neuroprotective Properties: The compound has been shown to have neuroprotective properties and is being studied for its potential use in the treatment of neurological disorders.
3. Anti-Inflammatory Properties: The compound has been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxy-6(5H)-phenanthridinone-d3 in lab experiments include:
1. Deuterated Form: The deuterated form of the compound allows for more accurate studies of the mechanism of action, biochemical and physiological effects, and future directions of the compound.
2. Anti-Cancer Properties: The compound has been shown to have anti-cancer properties, making it a useful tool in cancer research.
The limitations of using this compound in lab experiments include:
1. Limited Availability: The compound is not widely available and can be expensive to synthesize.
2. Lack of Clinical Trials: The compound has not been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.
Direcciones Futuras
The future directions for 2-Methoxy-6(5H)-phenanthridinone-d3 include:
1. Cancer Treatment: The compound is being studied for its potential use in cancer treatment.
2. Neurological Disorders: The compound is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammatory Diseases: The compound is being studied for its potential use in the treatment of inflammatory diseases such as arthritis.
4. Clinical Trials: More clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
This compound is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone, which is a synthetic compound used in various scientific research applications. The deuterated form is used to study the mechanism of action, biochemical and physiological effects, and future directions of the compound. The compound has shown promise in cancer research, neurological disorders, and inflammatory diseases. However, more research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-Methoxy-6(5H)-phenanthridinone-d3 involves the reaction of 2-Methoxy-6(5H)-phenanthridinone with deuterated reagents. The deuterated reagents are used to replace the hydrogen atoms with deuterium atoms, resulting in the deuterated form of the compound.
Aplicaciones Científicas De Investigación
2-Methoxy-6(5H)-phenanthridinone-d3 is used in various scientific research applications, including:
1. Cancer Research: The compound has been shown to have anti-cancer properties and is being studied for its potential use in cancer treatment.
2. Neurological Disorders: The compound has been shown to have neuroprotective properties and is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-Inflammatory Properties: The compound has been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
1794810-85-7 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
228.265 |
Nombre IUPAC |
2-(trideuteriomethoxy)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3 |
Clave InChI |
SFDHWBOPWONGJZ-FIBGUPNXSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)

